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Compound of Interest

Compound Name: PPADS (tetrasodium)

CAS No.: 149017-66-3; 192575-19-2

Cat. No.: B2832519

Get Quote

Focus: Potency, Selectivity, and Experimental Validation at P2 Receptors

Executive Summary: Beyond the Standard
For decades, PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) has served as the

"workhorse" antagonist for purinergic signaling research. However, its utility is often

compromised by moderate potency (

in the low micromolar range), lack of subtype selectivity (blocking both P2X and P2Y families),
and slow reversibility.

This guide analyzes the performance of PPADS against its structurally optimized analogs—

specifically Iso-PPADS, PPNDS, and the MRS series (MRS 2159, MRS 2257). We provide

validated experimental protocols and comparative data to assist researchers in selecting the

precise probe for P2X1, P2X3, and P2Y receptor interrogation.

Chemical & Mechanistic Foundation
The Pyridoxal Phosphate Scaffold

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2832519#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2832519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The antagonistic activity of PPADS stems from its pyridoxal-5’-phosphate moiety.[1] This

negatively charged head group mimics the phosphate tail of ATP, allowing the molecule to dock

into the orthosteric ATP-binding pocket of P2 receptors.

PPADS: Contains a phenylazo linker with two sulfonate groups (

) at the 2' and 4' positions.

Iso-PPADS: An isomer where sulfonate groups are at the 2' and 5' positions.[2] This slight

steric shift significantly enhances potency at Group I P2X receptors.

MRS Series (e.g., MRS 2257): Substitutes the 5'-phosphate with a 5'-phosphonate (more

stable) and modifies the phenyl ring, creating nanomolar potency.

Mechanism of Action: Steric & Electrostatic Blockade
PPADS does not merely plug the pore; it competes for the ATP binding site located at the

interface of receptor subunits.

Key Interaction: The negative charges of the antagonist interact electrostatically with

conserved positive residues (Lysine 70, Lysine 190, and Lysine 249 in P2X1) that normally

coordinate ATP.[3]

Schiff Base Formation: A unique feature of PPADS is its ability to form a Schiff base with

lysine residues (specifically Lys-249), leading to slowly reversible or "pseudo-irreversible"

antagonism in long-term incubations.
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Figure 1: Mechanism of P2X Receptor Antagonism. PPADS competes with ATP for the

orthosteric site, utilizing electrostatic interactions with lysine residues.[3] Prolonged exposure

can lead to Schiff base formation, reducing reversibility.

Comparative Potency Analysis
The following data aggregates

values from mammalian recombinant receptors (expressed in Xenopus oocytes or HEK293
cells). Note the dramatic shift from micromolar (PPADS) to nanomolar (MRS 2257) potency.

Table 1: Potency ( ) and Selectivity Profile
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Compound P2X1 P2X3 P2X7 Selectivity
Profile

Key
Advantage

PPADS
~68 nM - 1.0

µM

~214 nM - 2.6

µM
~50 µM

Non-selective

(Blocks P2X

& P2Y)

Standard

reference;

Broad

spectrum.

Iso-PPADS 35 nM 79 nM > 10 µM

Moderate

P2X1/P2X3

selectivity

2-3x more

potent than

PPADS;

commercially

available.

PPNDS ~5 nM > 100 nM Inactive

Highly

Selective

P2X1

High

selectivity

over P2Y1;

useful for

platelet

studies.

MRS 2159 ~10 nM ~100 nM N/D
High Potency

P2X1

Introduction

of

carboxylate

enhances

binding

affinity.

MRS 2257 5 nM 22 nM N/D
Ultra-Potent

P2X1/P2X3

14x more

potent than

PPADS; 5'-

phosphonate

improves

stability.[4]

MRS 2211 > 10 µM N/D N/D
P2Y13

Selective

Rare

antagonist for

P2Y13 (G-

protein

coupled).
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Data Synthesis:

P2X1 Potency: MRS 2257 and PPNDS are superior choices for P2X1 studies, offering

single-digit nanomolar inhibition compared to the variable micromolar range of PPADS.

P2X3 Potency: For pain research (where P2X3 is critical), MRS 2257 is the most potent

analog listed, significantly outperforming PPADS.

Stability: The phosphonate group in the MRS series (MRS 2257, MRS 2191) resists

hydrolysis by ecto-nucleotidases better than the phosphate group in PPADS, ensuring the

concentration remains stable during the assay.

Validated Experimental Protocol: Calcium Flux
Assay
While electrophysiology is the gold standard for kinetics, the Calcium Flux Assay is the most

efficient method for determining

and screening analogs. This protocol uses a ratiometric dye (Fura-2) to eliminate artifacts
caused by the colored PPADS compounds (which can absorb light and skew single-wavelength
measurements like Fluo-4).

Protocol: Ratiometric Determination of Antagonist
Potency
Objective: Determine

of PPADS analogs at P2X receptors in HEK293 cells.

Reagents:
Dye: Fura-2 AM (Ratiometric: Ex 340/380 nm, Em 510 nm).

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Crucial: Do not use phosphate buffers if

testing high concentrations of Calcium, to avoid precipitation).

Agonist: ATP or BzATP (Use

concentration determined previously).
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Workflow:
Cell Loading (Critical Step):

Seed HEK293-P2X cells in poly-D-lysine coated black-wall plates.

Incubate with 2 µM Fura-2 AM + 0.02% Pluronic F-127 for 45 mins at 37°C.

Expert Insight: PPADS analogs are large anions. Ensure cells are washed 3x after dye

loading to remove extracellular esterases that might degrade the antagonist or dye.

Antagonist Pre-incubation (Equilibrium):

Add PPADS/Analog at varying concentrations (e.g., 0.1 nM to 10 µM).

Incubate for 20-30 minutes.

Expert Insight: Because PPADS can form Schiff bases (slow onset), a "co-injection"

(adding antagonist and agonist simultaneously) will underestimate potency. You must pre-

incubate to reach equilibrium.

Baseline Measurement:

Record baseline fluorescence ratio (340/380) for 30 seconds.

Agonist Injection & Data Acquisition:

Inject Agonist (ATP) at

concentration.

Record Calcium response for 120 seconds.

Calculate the

(Peak - Baseline).

Data Analysis:
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Plot % Inhibition vs. Log[Antagonist].

Fit to a standard 4-parameter logistic equation (Hill slope) to derive

.
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Figure 2: Ratiometric Calcium Flux Workflow. The pre-incubation step (highlighted yellow) is

mandatory for PPADS analogs due to their slow-onset binding kinetics.

Selection Guide: Choosing the Right Tool
If your research goal is... Recommended Compound Rationale

General P2 blockade

(Screening)
PPADS

Low cost, blocks both P2X and

P2Y. Good for "all-or-nothing"

checks.

Specific P2X1 studies (e.g.,

Platelets, Vas Deferens)
PPNDS or MRS 2159

High selectivity avoids

confounding P2Y1 effects

(which also exist on platelets).

Pain/Sensory Neuron

Research (P2X3)
MRS 2257

Highest potency at P2X3;

significantly better than

PPADS.[4][5]

Long-duration experiments MRS 2257

Phosphonate group resists

enzymatic degradation better

than the phosphate in PPADS.

Reversibility is required Iso-PPADS

Generally shows faster

washout/reversibility than

standard PPADS in

electrophysiology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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